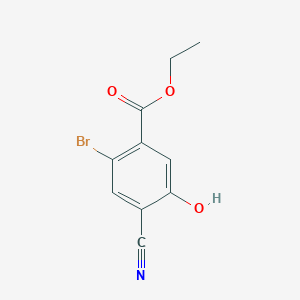

Ethyl 2-bromo-4-cyano-5-hydroxybenzoate

CAS No.: 1807079-30-6

Cat. No.: VC2769065

Molecular Formula: C10H8BrNO3

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807079-30-6 |

|---|---|

| Molecular Formula | C10H8BrNO3 |

| Molecular Weight | 270.08 g/mol |

| IUPAC Name | ethyl 2-bromo-4-cyano-5-hydroxybenzoate |

| Standard InChI | InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-4-9(13)6(5-12)3-8(7)11/h3-4,13H,2H2,1H3 |

| Standard InChI Key | DRVVKNCLFDMJLZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(C(=C1)O)C#N)Br |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C(=C1)O)C#N)Br |

Introduction

Ethyl 2-bromo-4-cyano-5-hydroxybenzoate is an organic compound characterized by its unique combination of functional groups, including bromine, cyano, and hydroxy groups attached to a benzoate ester. This compound plays a significant role in organic synthesis and medicinal chemistry due to its reactivity and versatility in various chemical reactions.

Synthesis

The synthesis of Ethyl 2-bromo-4-cyano-5-hydroxybenzoate typically involves the bromination of ethyl 4-cyano-5-hydroxybenzoate. This reaction is generally performed using bromine in the presence of a solvent such as acetic acid. Industrial settings may utilize automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions and Applications

Ethyl 2-bromo-4-cyano-5-hydroxybenzoate participates in several chemical reactions, including nucleophilic substitution reactions, due to the presence of the cyano group. The bromine atom can engage in electrophilic reactions, while the cyano and hydroxy groups can participate in hydrogen bonding and other interactions, making it versatile in various chemical and biological processes.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Ethyl 2-bromo-4-cyano-5-hydroxybenzoate | Not specified | Not specified | Not specified |

| Ethyl 3-bromo-5-cyano-4-hydroxybenzoate | C10H8BrNO3 | 270.08 | 1807079-50-0 |

| Ethyl 2-bromo-5-hydroxybenzoate | C9H9BrO3 | 245.07 | 102297-71-2 |

| Ethyl 2-bromo-4-cyano-5-formylbenzoate | C11H8BrNO3 | 282.09 | 1805406-87-4 |

Research Findings and Applications

Ethyl 2-bromo-4-cyano-5-hydroxybenzoate has several scientific applications due to its unique functional groups. It is used in organic synthesis for the preparation of complex molecules and in medicinal chemistry for the development of new drugs. The compound's reactivity makes it suitable for various chemical transformations, including substitution and addition reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume